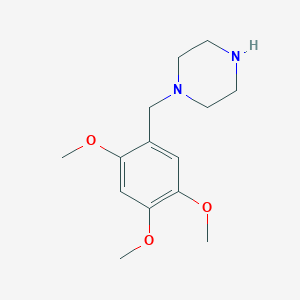![molecular formula C23H21BrN2O3 B186016 N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide CAS No. 6453-20-9](/img/structure/B186016.png)
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide, also known as BRD9876, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This molecule has been found to be effective in inhibiting the activity of a number of proteins and enzymes, making it a promising candidate for use in a wide range of applications.
Mécanisme D'action
The mechanism of action of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide involves binding to the target protein or enzyme and inhibiting its activity. This molecule has been found to bind to specific regions of the protein or enzyme, resulting in a conformational change that prevents it from carrying out its normal function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide depend on the specific protein or enzyme that it inhibits. For example, inhibition of BRD4 has been shown to result in decreased expression of genes that are involved in cell proliferation and survival, making it a promising candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide in lab experiments is its high potency and specificity, which allows for precise control over the target protein or enzyme. However, one limitation of this molecule is its relatively short half-life, which can make it difficult to maintain its inhibitory effects over long periods of time.
Orientations Futures
There are a number of potential future directions for research involving N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide. For example, this molecule could be further optimized to increase its potency and specificity, or it could be used in combination with other small molecule inhibitors to achieve synergistic effects. Additionally, the use of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide in animal models could help to further elucidate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide involves several steps, including the formation of the key intermediate, 5-bromo-1,3-dioxobenzo[de]isoquinoline, which is then reacted with adamantane-1-carboxylic acid to form the final product. The synthesis of this molecule has been extensively studied and optimized, resulting in a highly efficient and reproducible process.
Applications De Recherche Scientifique
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide has been found to be effective in inhibiting a number of proteins and enzymes that are involved in various biological processes. For example, this molecule has been shown to inhibit the activity of the protein BRD4, which is involved in gene transcription and has been implicated in a number of diseases, including cancer.
Propriétés
Numéro CAS |
6453-20-9 |
|---|---|
Nom du produit |
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide |
Formule moléculaire |
C23H21BrN2O3 |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H21BrN2O3/c24-16-7-15-2-1-3-17-19(15)18(8-16)21(28)26(20(17)27)25-22(29)23-9-12-4-13(10-23)6-14(5-12)11-23/h1-3,7-8,12-14H,4-6,9-11H2,(H,25,29) |
Clé InChI |
SFHIJXGZMYIULY-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)Br |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




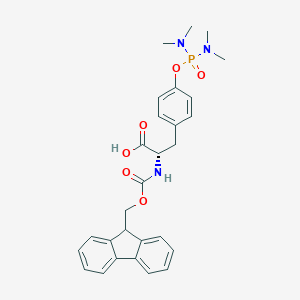
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

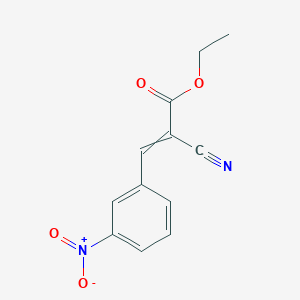

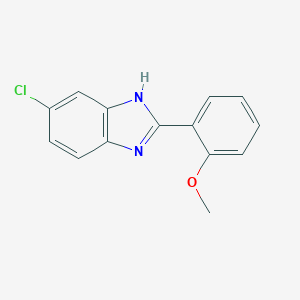
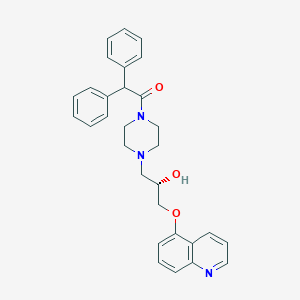

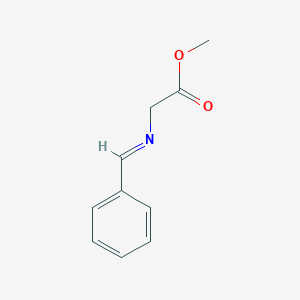


![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
